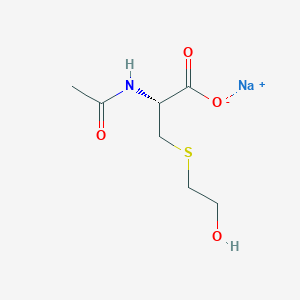

N-acetyl-S-(2-hydroxyethyl)-l-cysteine sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-acetyl-S-(2-hydroxyethyl)-l-cysteine sodium salt is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes This compound is known for its involvement in detoxification pathways, particularly in the metabolism of certain toxic substances

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-S-(2-hydroxyethyl)-l-cysteine sodium salt typically involves the acetylation of l-cysteine followed by the introduction of a hydroxyethyl group. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base to facilitate the reaction. The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where l-cysteine reacts with an appropriate hydroxyethylating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Des Réactions Chimiques

Types of Reactions

N-acetyl-S-(2-hydroxyethyl)-l-cysteine sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in detoxification and other biological processes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the thiol group in the compound.

Reduction: Reducing agents like sodium borohydride can reduce the disulfide bonds formed during oxidation.

Major Products

Applications De Recherche Scientifique

N-acetyl-S-(2-hydroxyethyl)-l-cysteine sodium salt has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its role in detoxification pathways and its potential to mitigate oxidative stress in cells.

Medicine: Research focuses on its potential therapeutic applications, including its use as an antioxidant and in the treatment of certain diseases.

Industry: It is used in the production of pharmaceuticals and other chemical products

Mécanisme D'action

The mechanism of action of N-acetyl-S-(2-hydroxyethyl)-l-cysteine sodium salt involves its interaction with various molecular targets and pathways. It acts as a detoxifying agent by conjugating with toxic substances, facilitating their excretion from the body. The compound also plays a role in maintaining cellular redox balance by participating in antioxidant pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-acetyl-S-(2-carbamoylethyl)-cysteine

- N-acetyl-S-(3-hydroxypropyl)-cysteine

- N-acetyl-S-(2-hydroxypropyl)-cysteine

- N-acetyl-S-(N-methylcarbamoyl)-cysteine

Uniqueness

N-acetyl-S-(2-hydroxyethyl)-l-cysteine sodium salt is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its hydroxyethyl group enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications .

Activité Biologique

N-acetyl-S-(2-hydroxyethyl)-L-cysteine sodium salt (commonly referred to as 2-HEMA) is a metabolite derived from the glutathione pathway, primarily recognized for its role in detoxifying xenobiotic compounds. This compound exhibits various biological activities that contribute to its potential applications in medicine and environmental monitoring.

- Molecular Formula : C7H13NO4S

- Molecular Weight : 201.25 g/mol

- CAS Number : 1331896-18-4

- Structure :

Detoxification Mechanism

N-acetyl-S-(2-hydroxyethyl)-L-cysteine serves as a urinary metabolite for various electrophilic chemicals. Its formation is indicative of exposure to potentially toxic substances, making it a valuable biomarker in environmental health studies. The compound arises from the conjugation of reactive metabolites with glutathione, facilitating their excretion via urine .

Antioxidant Properties

Research indicates that N-acetyl-S-(2-hydroxyethyl)-L-cysteine possesses antioxidant capabilities, which can mitigate oxidative stress in cells. This property is particularly beneficial in conditions characterized by increased oxidative damage, such as neurodegenerative diseases and inflammation .

Case Studies and Research Findings

- Biomonitoring Tool : A study highlighted the utility of urinary 2-HEMA as a sensitive biomarker for assessing exposure to various xenobiotic chemicals. It was suggested that monitoring levels of this metabolite could provide insights into environmental exposures and potential health risks .

- Neuroprotective Effects : In experimental models, N-acetyl-S-(2-hydroxyethyl)-L-cysteine demonstrated protective effects against neuronal damage induced by oxidative stress. This suggests potential applications in treating neurodegenerative disorders .

- Antimicrobial Activity : Preliminary studies have shown that 2-HEMA exhibits antimicrobial properties, particularly against certain bacterial strains. This opens avenues for its use in developing new antimicrobial agents .

Comparative Biological Activity Table

Propriétés

Formule moléculaire |

C7H12NNaO4S |

|---|---|

Poids moléculaire |

229.23 g/mol |

Nom IUPAC |

sodium;(2R)-2-acetamido-3-(2-hydroxyethylsulfanyl)propanoate |

InChI |

InChI=1S/C7H13NO4S.Na/c1-5(10)8-6(7(11)12)4-13-3-2-9;/h6,9H,2-4H2,1H3,(H,8,10)(H,11,12);/q;+1/p-1/t6-;/m0./s1 |

Clé InChI |

XYJTUIFLCCKMHW-RGMNGODLSA-M |

SMILES isomérique |

CC(=O)N[C@@H](CSCCO)C(=O)[O-].[Na+] |

SMILES canonique |

CC(=O)NC(CSCCO)C(=O)[O-].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.